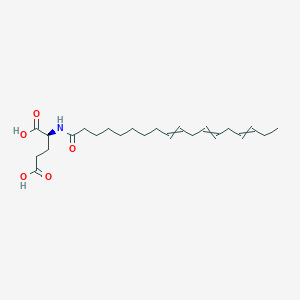
N-Octadeca-9,12,15-trienoyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadeca-9,12,15-trienoyl-L-glutamic acid: is a chemical compound that belongs to the class of fatty acids. It is characterized by the presence of three double bonds at the 9th, 12th, and 15th positions of the octadeca chain, and it is conjugated with L-glutamic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadeca-9,12,15-trienoyl-L-glutamic acid typically involves the esterification of octadeca-9,12,15-trienoic acid with L-glutamic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Octadeca-9,12,15-trienoyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted esters and amides
Scientific Research Applications
Chemistry: N-Octadeca-9,12,15-trienoyl-L-glutamic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure. It is also used in the study of lipid metabolism and fatty acid transport .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of various inflammatory diseases and conditions .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its emollient and moisturizing properties. It is also used in the production of biodegradable polymers .
Mechanism of Action
The mechanism of action of N-Octadeca-9,12,15-trienoyl-L-glutamic acid involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various enzymes and receptors involved in lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Octadeca-9,12,15-trienoic acid: A fatty acid with a similar structure but without the glutamic acid moiety.
Linoleic acid: A fatty acid with two double bonds at the 9th and 12th positions.
Alpha-linolenic acid: A fatty acid with three double bonds at the 9th, 12th, and 15th positions, similar to N-Octadeca-9,12,15-trienoyl-L-glutamic acid
Uniqueness: this compound is unique due to the presence of the L-glutamic acid moiety, which imparts additional functional properties. This makes it more versatile in biological and industrial applications compared to its similar counterparts .
Properties
CAS No. |
247150-66-9 |
|---|---|
Molecular Formula |
C23H37NO5 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S)-2-(octadeca-9,12,15-trienoylamino)pentanedioic acid |
InChI |
InChI=1S/C23H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
RXFSHENKDCMKTN-FQEVSTJZSA-N |
Isomeric SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


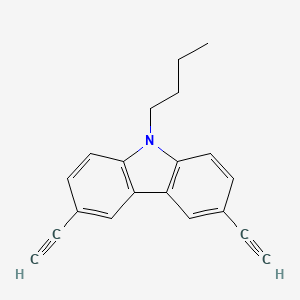
![4-[(Diphenylmethylidene)amino]-N-phenylaniline](/img/structure/B14238109.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
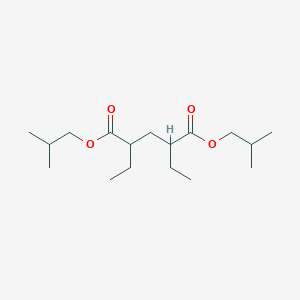
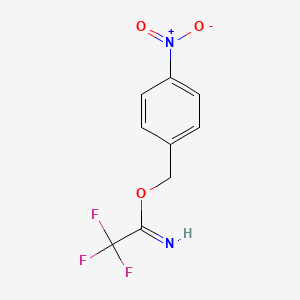
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
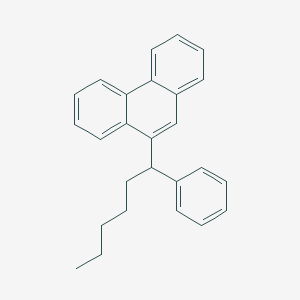
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
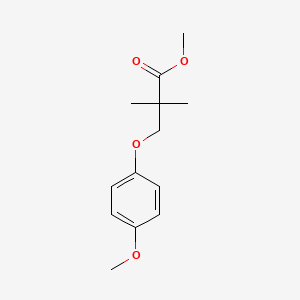
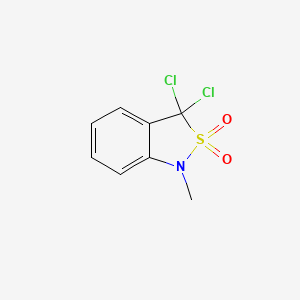
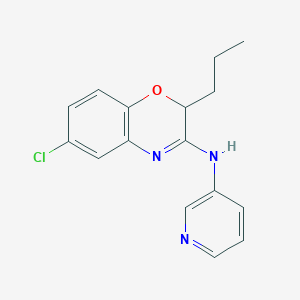
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
